2-Benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one
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Overview
Description
2-Benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.
Introduction of Substituents: The benzyl and phenylmethoxy groups can be introduced through nucleophilic substitution reactions, often using benzyl halides and phenylmethoxy halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or phenylmethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might target the pyrimidinone core or the aromatic rings, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-5-phenylpyrimidin-4-one: Lacks the fluorine and phenylmethoxy groups.
3-Methyl-5-(4-fluorophenyl)pyrimidin-4-one: Lacks the benzyl and phenylmethoxy groups.
5-(3-Fluoro-4-phenylmethoxyphenyl)pyrimidin-4-one: Lacks the benzyl and methyl groups.
Uniqueness
The unique combination of substituents in 2-Benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one may confer distinct biological activities or chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H21FN2O2 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C25H21FN2O2/c1-28-24(14-18-8-4-2-5-9-18)27-16-21(25(28)29)20-12-13-23(22(26)15-20)30-17-19-10-6-3-7-11-19/h2-13,15-16H,14,17H2,1H3 |
InChI Key |
ZNGKJKISUZLYCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=C(C1=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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